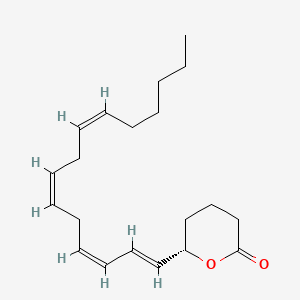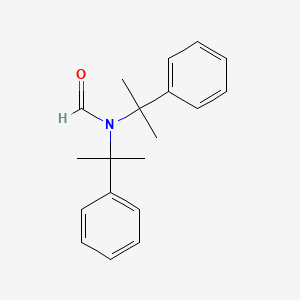![molecular formula C20H18N5NaO4S B590705 Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate CAS No. 127090-21-5](/img/structure/B590705.png)
Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate is a synthetic azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is widely used in various industries, including textiles, food, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-2-methylphenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-aminobenzenesulfonic acid under alkaline conditions to form the desired azo dye .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through filtration and recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bonds and formation of corresponding nitro compounds.
Reduction: Reduction of the azo groups using reducing agents like sodium dithionite results in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic or basic conditions.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Aromatic amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate has several scientific research applications:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used as a dye in textiles, food, and cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. In biological systems, the azo groups can be reduced to aromatic amines by enzymatic action, leading to the release of the dye. The molecular targets and pathways involved include interactions with cellular proteins and enzymes that facilitate the reduction process .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid
- 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenylsulfonic acid
- 4-[(4-Amino-5-methoxy-2-methylphenyl)azo]benzenesulfonic acid potassium salt
Uniqueness
Sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate is unique due to its dual azo linkage, which imparts distinct color properties and enhances its stability compared to similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant dyes .
Properties
CAS No. |
127090-21-5 |
|---|---|
Molecular Formula |
C20H18N5NaO4S |
Molecular Weight |
447.445 |
IUPAC Name |
sodium;3-[[4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H19N5O4S.Na/c1-13-10-18(21)20(29-2)12-19(13)25-23-15-8-6-14(7-9-15)22-24-16-4-3-5-17(11-16)30(26,27)28;/h3-12H,21H2,1-2H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
MWNNXAYPJGYQBR-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC)N.[Na+] |
Synonyms |
3-[[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenyl]azo]benzenesulfonic acid sodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


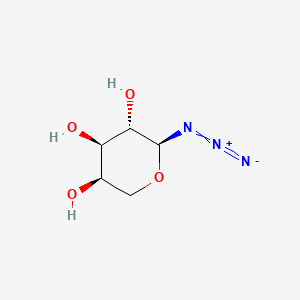
![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(R*),3a-alpha-,6a-alpha-]-(9CI)](/img/new.no-structure.jpg)
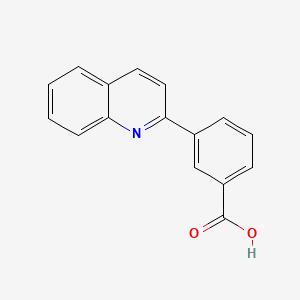
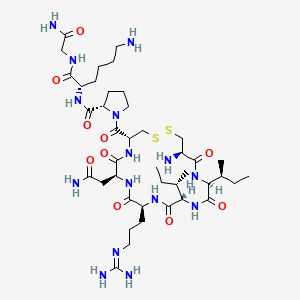
![1h-Pyrimido[4,5-c][1,2]oxazine](/img/structure/B590630.png)
![4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B590633.png)
